molecular formula C20H25N5O2 B3010058 6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-65-8

6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B3010058
CAS RN: 872840-65-8
M. Wt: 367.453
InChI Key: ILFQLAWMBOCPKD-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
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Scientific Research Applications

Chemical and Synthetic Potential

6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, as a derivative within the broader class of hydantoin and imidazole compounds, holds significant potential in chemical synthesis and drug development. The importance of the hydantoin scaffold in medicinal chemistry is well-established, with its presence in several drugs indicating a wide range of biological activities. This compound, through its unique structure, could be pivotal in the synthesis of novel therapeutics and agrochemicals due to its multiple substituent sites which allow for diverse chemical modifications (Shaikh et al., 2023).

Role in Heterocyclic Compound Synthesis

The compound's structure, featuring both hydantoin and imidazole elements, makes it a valuable building block for the synthesis of heterocyclic compounds. These compounds are integral to various applications, including pharmaceuticals and materials science. The unique reactivity and structural flexibility of such compounds offer avenues for creating novel organic compounds with potential therapeutic properties (Gomaa & Ali, 2020).

Applications in Drug Discovery

The synthesis and transformation of related heterocycles, such as imidazole derivatives, have been extensively studied for their chemical and biological properties. These studies have led to the development of compounds with diverse activities, including antitumor, antimicrobial, and anti-inflammatory effects. As such, this compound could serve as a precursor in the synthesis of new drugs targeting a variety of diseases and conditions (Abdurakhmanova et al., 2018).

Potential in Optoelectronic Materials

Beyond pharmaceuticals, the structural features of imidazole derivatives have been explored for applications in optoelectronic materials. These compounds are investigated for their potential in creating novel materials for electronic devices, luminescent elements, and sensors due to their favorable electronic properties (Lipunova et al., 2018).

Antimicrobial Properties

Imidazole derivatives, including structures similar to this compound, have shown promising antimicrobial properties. Their application in developing antifungal and bactericidal agents is well-documented, indicating the compound's potential role in addressing microbial resistance (2022).

properties

IUPAC Name

6-(4-ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-5-14-6-8-15(9-7-14)23-10-11-24-16-17(21-19(23)24)22(4)20(27)25(18(16)26)12-13(2)3/h6-9,13H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFQLAWMBOCPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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